molecular formula C7H13NS2 B14633727 2-Methylprop-2-en-1-yl dimethylcarbamodithioate CAS No. 53281-94-0

2-Methylprop-2-en-1-yl dimethylcarbamodithioate

Cat. No.: B14633727
CAS No.: 53281-94-0
M. Wt: 175.3 g/mol
InChI Key: UYBCNGCCOSKKKC-UHFFFAOYSA-N
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Description

2-Methylprop-2-en-1-yl dimethylcarbamodithioate is a chemical compound known for its unique structure and properties. It is primarily used in various industrial and scientific applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylprop-2-en-1-yl dimethylcarbamodithioate typically involves the reaction of 2-methylprop-2-en-1-ol with dimethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methylprop-2-en-1-yl dimethylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction produces thiols .

Scientific Research Applications

2-Methylprop-2-en-1-yl dimethylcarbamodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methylprop-2-en-1-yl dimethylcarbamodithioate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .

Comparison with Similar Compounds

Properties

CAS No.

53281-94-0

Molecular Formula

C7H13NS2

Molecular Weight

175.3 g/mol

IUPAC Name

2-methylprop-2-enyl N,N-dimethylcarbamodithioate

InChI

InChI=1S/C7H13NS2/c1-6(2)5-10-7(9)8(3)4/h1,5H2,2-4H3

InChI Key

UYBCNGCCOSKKKC-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CSC(=S)N(C)C

Origin of Product

United States

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